

The Kinase Selectivity Profile of a c-Met Inhibitor: A Technical Overview

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Compound of Interest

Compound Name: **c-Met-IN-16**

Cat. No.: **B8631127**

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Disclaimer: Information regarding a specific inhibitor designated "**c-Met-IN-16**" is not publicly available. This guide utilizes data from the well-characterized, potent, and selective c-Met inhibitor, PHA-665752, as a representative example to illustrate the requested technical content and format.

This technical guide provides a detailed analysis of the kinase selectivity profile of PHA-665752, a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of PHA-665752 against a panel of kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (K_i), which are key parameters in assessing the potency and selectivity of a kinase inhibitor.

Kinase Target	IC50 (nM)	Ki (nM)	Selectivity vs. c-Met (> fold)
c-Met	9	4	-
Axl	>1000	-	>111
Ron	>1000	-	>111
Tyro3	>1000	-	>111
Lck	>1000	-	>111
VEGFR-2	>1000	-	>111
TrkA	>1000	-	>111
TrkB	>1000	-	>111
FGFR1	>1000	-	>111
PDGFR β	>1000	-	>111
EGFR	>1000	-	>111
InsR	>1000	-	>111
Src	>1000	-	>111
Abl	>1000	-	>111
Aurora A	>1000	-	>111
CDK1/B	>1000	-	>111
PKA	>1000	-	>111
PKC α	>1000	-	>111

Data compiled from representative studies on PHA-665752.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the kinase selectivity profile are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

- Recombinant human c-Met kinase domain
- Biotinylated poly(Glu,Tyr) 4:1 substrate
- ATP (Adenosine triphosphate)
- PHA-665752 (or test compound)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- Streptavidin-coated plates
- Europium-labeled anti-phosphotyrosine antibody
- Plate reader capable of time-resolved fluorescence

Procedure:

- Prepare serial dilutions of PHA-665752 in DMSO and then in assay buffer.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.
- Add the recombinant c-Met kinase to the wells.
- Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

- Wash the plate to remove unbound components.
- Add the europium-labeled anti-phosphotyrosine antibody and incubate.
- Wash the plate to remove the unbound antibody.
- Add enhancement solution and read the time-resolved fluorescence signal.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

KinomeScan™ Selectivity Profiling

This competition binding assay assesses the interaction of a test compound with a large panel of kinases.

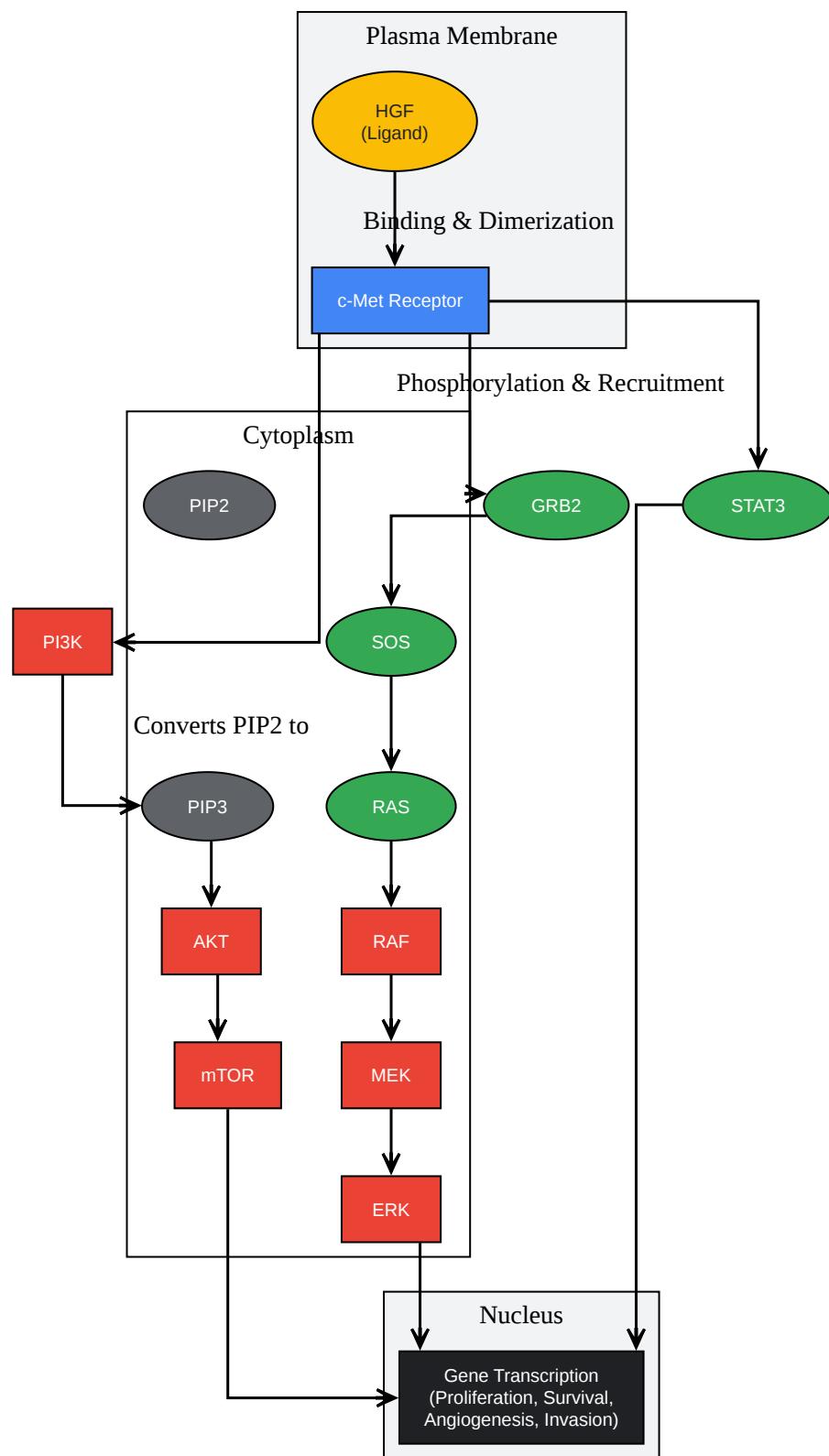
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified.

Procedure Outline:

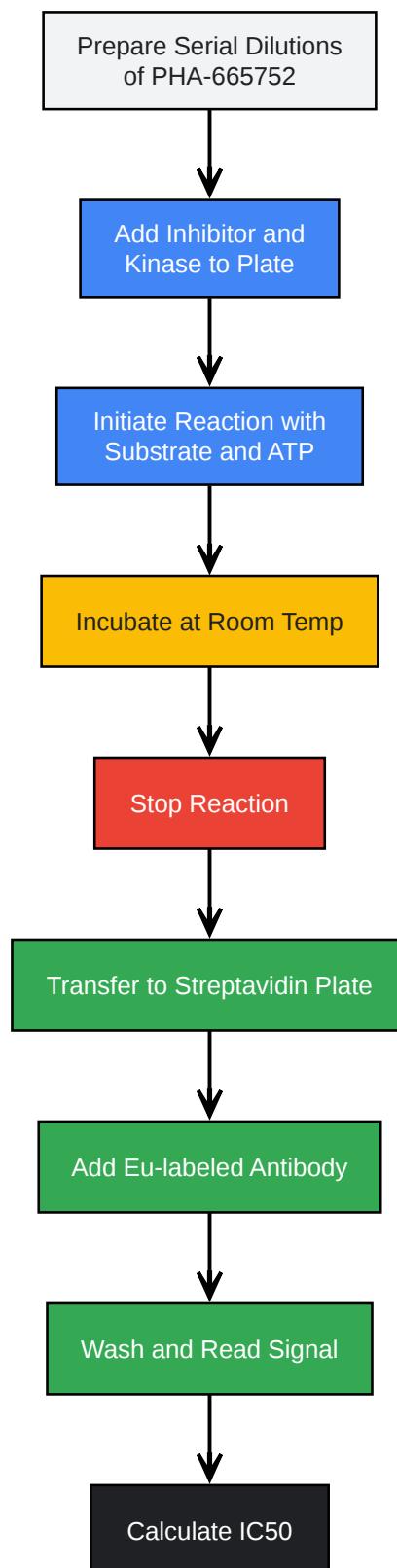
- A DNA-tagged kinase is pre-incubated with the test compound (PHA-665752) at a fixed concentration (e.g., 10 µM).
- The kinase-compound mixture is added to wells containing an immobilized, broad-spectrum kinase inhibitor.
- Kinase that is not bound to the test compound will bind to the immobilized inhibitor.
- The plate is washed to remove unbound kinase.
- The amount of bound, DNA-tagged kinase is quantified using qPCR.
- Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to visualize key pathways and workflows.

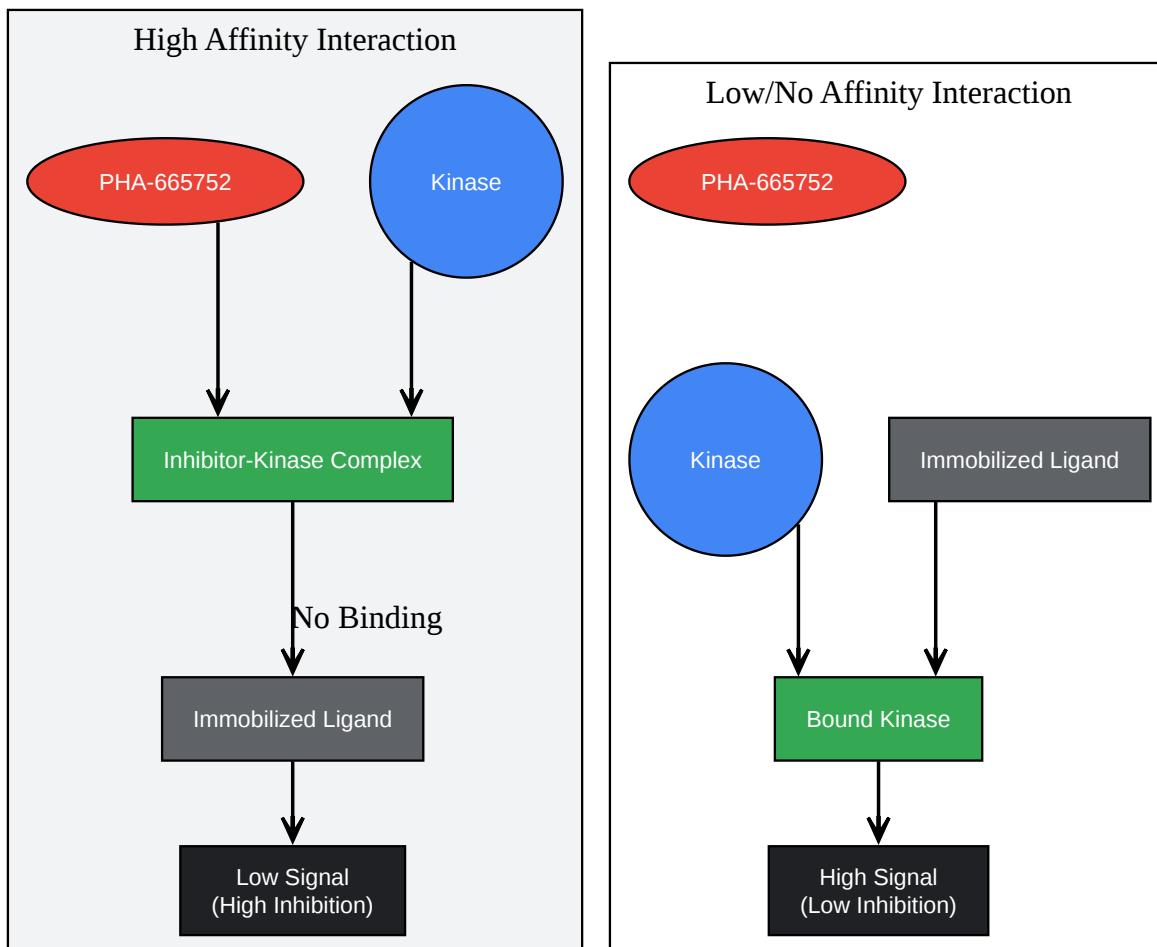
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Caption: Simplified c-Met signaling pathway.



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Caption: In vitro kinase inhibition assay workflow.



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Caption: Logical workflow of the KinomeScan assay.

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